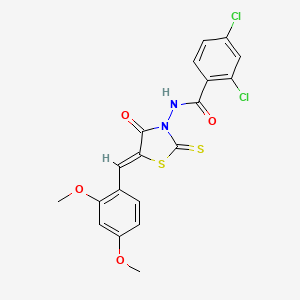
(Z)-2,4-dichloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of organic compounds known for their versatile chemical and physical properties, enabling their application in various fields of chemistry and biology. These compounds often contain thiazolidinone moieties, which are crucial for their biological activities and chemical reactivity.
Synthesis Analysis
The synthesis of similar compounds involves multicomponent reactions, combining various amines, thioureas, and bromoacetate under specific conditions. For instance, Hossaini et al. (2017) developed a one-pot, multicomponent synthesis method for new (4-oxothiazolidine-2-ylidene)benzamide derivatives, showcasing the versatility of synthesizing thiazolidinone derivatives (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively analyzed using various spectroscopic techniques. Delgado et al. (2005) studied the supramolecular structures of thioxothiazolidin-4-ones, revealing hydrogen-bonded dimers, chains, and sheets, which are significant for understanding the compound's reactivity and interactions (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Reactivity patterns of thiazolidinone derivatives often involve cycloadditions, condensations, and substitutions. Kandeel and Youssef (2001) reported on the reactions of thiazolidines with nitrile oxides, leading to various functionalized derivatives, indicative of the broad reactivity scope of these compounds (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structures, are pivotal for the application and handling of these compounds. Sharma et al. (2016) detailed the crystal structure of a related compound, providing insights into its stability and interaction potential (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the utility of these compounds in synthetic and medicinal chemistry. The studies by Siddiqui et al. (2003) on the synthesis and fungicidal activity of thiazolidinone derivatives highlight the chemical versatility and potential applications of these compounds (Siddiqui, Singh, Singh, & Singh, 2003).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
- Antimicrobial Evaluation: Compounds with the thiazolidinone moiety, similar to the chemical structure , have been synthesized and evaluated for their antimicrobial properties. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were investigated for their anti-microbial activity, indicating the potential use of related compounds in the development of new antimicrobial agents (Spoorthy et al., 2021).
- Anticancer Evaluation: Similar structures have been synthesized and assessed for their in vitro anticancer potentials. For instance, a series of 4-thiazolidinone derivatives showed anticancer activity, with specific compounds demonstrating significant inhibitory effects on various cancer cell lines, highlighting the potential of thiazolidinone derivatives in cancer research (Deep et al., 2016).
Analgesic and Anti-inflammatory Agents
- COX-2 Inhibition: Novel benzodifuranyl derivatives derived from visnaginone and khellinone, bearing structural resemblance to the queried compound, were synthesized and found to inhibit COX-2 selectively, with significant analgesic and anti-inflammatory activities. These findings suggest the utility of such compounds in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Structural and Docking Studies
- Molecular Structure Analysis: The structural analysis and docking studies of thioxothiazolidin-4-ones provide insights into their potential binding mechanisms and interactions with biological targets, aiding in the design of compounds with desired biological activities (Delgado et al., 2005).
Synthesis and Characterization
- Novel Derivatives Synthesis: Research on synthesizing and characterizing new derivatives of thiazolidinone indicates the chemical versatility and potential for modification to explore various biological activities, including antimicrobial and anticancer properties (Hossaini et al., 2017).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S2/c1-26-12-5-3-10(15(9-12)27-2)7-16-18(25)23(19(28)29-16)22-17(24)13-6-4-11(20)8-14(13)21/h3-9H,1-2H3,(H,22,24)/b16-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKGQHBTIZUQLT-APSNUPSMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2,4-dichloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

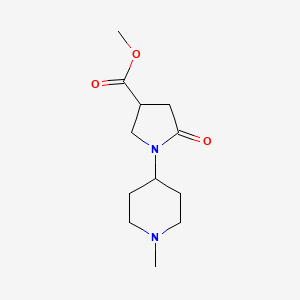
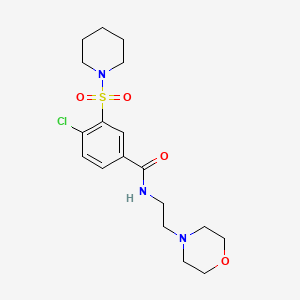
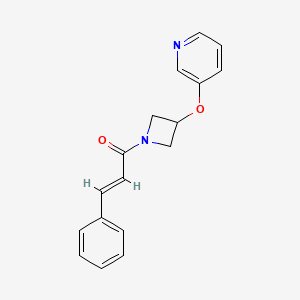
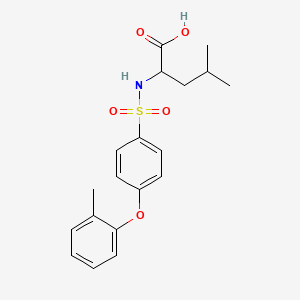


![6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2495521.png)
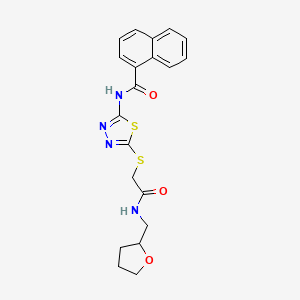
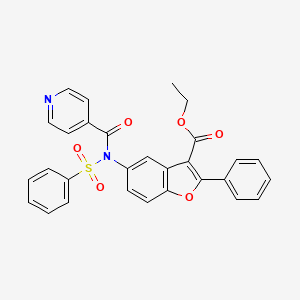
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2495524.png)
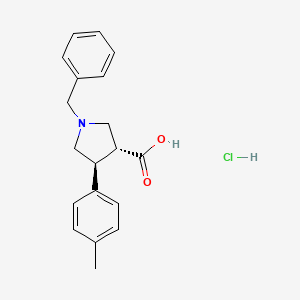

![2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2495528.png)
